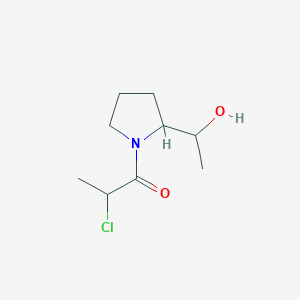

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMROIWVYUYRYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 2098080-12-5, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of 205.68 g/mol. Its structure includes a pyrrolidine ring, which is a common feature in many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClNO₂ |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098080-12-5 |

The biological activity of this compound is believed to arise from its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity to molecular targets, influencing biochemical pathways related to microbial resistance and viral replication.

Hypolipidemic Activity Case Study

A series of substituted 2-pyrrolidinones were tested for their hypolipidemic effects at doses of 20 and 30 mg/kg/day. The most potent compound reduced serum triglyceride levels by 52% after 14 days of dosing . This finding indicates that compounds with similar structures may exhibit significant metabolic effects.

Potential Applications

Given its structural characteristics, this compound could be investigated for several applications:

- Antimicrobial Activity : Compounds containing pyrrolidine rings have shown antimicrobial properties.

- Hypolipidemic Effects : As demonstrated by related compounds, there may be potential for lipid-lowering effects.

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Research should focus on:

- In vitro and in vivo studies : To assess the pharmacokinetics and pharmacodynamics.

- Mechanistic studies : To identify specific molecular targets and pathways affected by the compound.

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Polarity :

- The target compound exhibits intermediate polarity due to the hydroxyl group (hydrophilic) and chloro substituent (lipophilic). Its estimated XlogP (~0.8) is lower than Analog 1 (~1.2), reflecting the hydroxyl’s polarizing effect.

- Analog 2 (hydroxymethyl substituent) has the lowest XlogP (-0.5), emphasizing the shorter-chain hydroxyl group’s stronger hydrophilic influence compared to the target’s hydroxyethyl.

Biological Relevance :

- Analog 3 (aryl substituent) is significantly more lipophilic (XlogP ~2.5), suggesting divergent applications in membrane-permeable drug design.

Research Findings and Implications

- The hydroxyl and chloro groups may influence crystal packing and hydrogen-bonding networks.

- Chirality and Enantiomer Separation : The hydroxyethyl group introduces a stereocenter, necessitating methods like Rogers’s η parameter or Flack’s x parameter for enantiomorph-polarity estimation .

- Synthetic Utility : The target’s hybrid substituents make it a versatile precursor for derivatization, contrasting with Analog 1 (simpler, less functionalized) and Analog 2 (shorter hydroxyl chain).

Preparation Methods

Synthesis of (R)- and (S)-2-Methylpyrrolidine

A key precursor in the synthesis is (R)- or (S)-2-methylpyrrolidine , which is prepared via catalytic hydrogenation of 2-methylpyrroline. This approach is favored due to the lower cost and greater availability of 2-methylpyrroline compared to other starting materials.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Hydrogenation of 2-methylpyrroline | Ambient temperature, alcohol solvent (ethanol:methanol 2:1 to 3:1 v/v) | Catalyst: Platinum (IV) oxide or 5% Pt on carbon (Pt-C) |

| 2 | Catalyst removal | Filtration | Ensures purity |

| 3 | Crystallization of tartrate salts | Recrystallization | Optical purity ≥ 50% enantiomeric excess (ee) |

| 4 | Conversion to free base | Reaction with base | Yields enantiomerically enriched 2-methylpyrrolidine |

This method avoids costly reagents and multiple intermediate isolations, reducing environmental impact and process complexity.

Advantages Over Previous Methods

- Avoids corrosive reagents such as gaseous HCl, phosphoric acid, and boron trifluoride etherate.

- Uses non-corrosive alcohol solvents.

- Eliminates multiple isolation and purification steps.

- Employs commercially available catalysts and starting materials.

- Produces enantiomerically enriched products suitable for pharmaceutical applications.

Functionalization to 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

While direct literature on the exact preparation of this compound is limited, the synthesis can be logically inferred based on known organic transformations involving pyrrolidine derivatives:

Introduction of the Hydroxyethyl Group

- Typically achieved via nucleophilic substitution or reductive amination using acetaldehyde or related hydroxyethyl precursors.

- The hydroxyethyl substituent is introduced at the 2-position of the pyrrolidine nitrogen.

Formation of the 2-Chloropropanone Moiety

- The 2-chloropropanone group can be introduced by acylation of the pyrrolidine nitrogen with 2-chloropropanoyl chloride or via halogenation of a corresponding propanone intermediate.

- Reaction conditions often involve mild bases to facilitate nucleophilic substitution without decomposing sensitive groups.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting material | 2-Methylpyrroline | Commercially available, cost-effective |

| Catalyst | Platinum (IV) oxide or 5% Pt-C | Efficient hydrogenation catalyst |

| Solvent | Ethanol and methanol mixture (2:1 to 3:1 v/v) | Provides optimal reaction environment |

| Temperature | Ambient | Mild conditions reduce side reactions |

| Optical purity | ≥ 50% ee | Suitable for chiral pharmaceutical intermediates |

| Functionalization | Hydroxyethylation and acylation | Standard organic transformations |

| Isolation | Filtration and recrystallization | Ensures product purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, and how can reaction yields be improved?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, a one-step synthesis using pyrrolidine derivatives with hydroxyethyl substituents and chlorinated propanone precursors in dichloromethane with triethylamine as a base has shown moderate yields (~60-70%) . Optimization may involve solvent polarity adjustments (e.g., switching to THF for better nucleophilicity) or temperature control (0–25°C) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify the hydroxyethyl-pyrrolidine moiety and chloro-propanone backbone. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm. Crystallography (e.g., SHELXL ) can resolve stereochemistry, particularly the trans-configuration of substituents on the pyrrolidine ring .

Q. What analytical techniques are critical for characterizing its stability under laboratory conditions?

- Methodological Answer: Stability studies should include thermogravimetric analysis (TGA) for decomposition thresholds and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors hydrolytic degradation, especially sensitivity of the chloro group to moisture. FT-IR tracks functional group integrity (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the hydroxyethyl-pyrrolidine moiety influence biological target selectivity compared to analogs?

- Methodological Answer: Comparative SAR studies using melanocortin receptor (MC3/MC4) binding assays reveal that the hydroxyethyl group enhances hydrogen bonding with receptor residues (e.g., Asp117 in MC4R), improving affinity (Ki < 100 nM) over non-hydroxylated analogs. Molecular docking (AutoDock Vina) and MD simulations validate interactions . Contrast with indazole derivatives () shows divergent pathways due to heterocycle differences .

Q. How can conflicting bioactivity data (e.g., enzyme activation vs. inhibition) be resolved?

- Methodological Answer: Use orthogonal assays (e.g., fluorogenic substrates for enzyme kinetics and SPR for binding kinetics) to distinguish direct inhibition from allosteric modulation. For example, if contradictory results arise in kinase studies, employ phospho-specific antibodies (Western blot) to confirm substrate phosphorylation status. Dose-response curves (IC50 vs. EC50) clarify agonist/antagonist roles .

Q. What computational strategies predict off-target interactions for this compound?

- Methodological Answer: Combine pharmacophore modeling (e.g., Phase) and proteome-wide docking (e.g., DOCK Blaster) to identify potential off-targets like monoamine oxidases or cytochrome P450 enzymes. Validate predictions with in vitro enzyme panels (e.g., Eurofins Cerep) .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact pharmacological profiles?

- Methodological Answer: Enantioselective synthesis (e.g., chiral chromatography or asymmetric catalysis) followed by circular dichroism (CD) confirms absolute configuration. In vivo pharmacokinetics (Sprague-Dawley rats) show (R)-isomers exhibit longer half-lives (t½ ~4 hrs) due to reduced CYP3A4 metabolism compared to (S)-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.